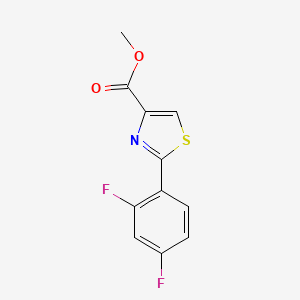

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,4-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring’s aromaticity and the presence of fluorine atoms enhance its binding affinity and specificity. Pathways involved include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

- 2-Methylthiazole-4-carboxylic acid

- 2,4-Disubstituted thiazoles

- Thiazole derivatives with various substituents

Comparison: Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate stands out due to the presence of fluorine atoms, which enhance its biological activity and stability. Compared to other thiazole derivatives, this compound exhibits superior antimicrobial and anticancer properties, making it a valuable candidate for further research and development .

Biological Activity

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. The thiazole ring structure, combined with the difluorophenyl substituent, enhances its potential as a lead compound for various therapeutic applications, particularly in antimicrobial and anti-inflammatory realms. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The presence of the difluorophenyl group at the 2 and 4 positions contributes to its unique chemical properties. The molecular formula is C12H9F2NO2S, with a molecular weight of 269.27 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, which is a significant global health threat. A study demonstrated that thiazole derivatives can achieve sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen, indicating their potential as novel anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | MIC (μM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | <1 |

| Ethyl 2-(phenyl)thiazole-4-carboxylate | Various bacteria | 5 |

| Methyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | Escherichia coli | 10 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may interact with specific enzymes involved in inflammatory pathways. The difluorophenyl group enhances its activity against inflammatory mediators, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the thiazole core plays a crucial role in its interaction with biological targets. Studies suggest that modifications at the C-2 and C-4 positions of the thiazole ring can significantly influence its activity against pathogens .

Case Studies

- Study on Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The study found that compounds with lipophilic substitutions at the C-2 position exhibited enhanced antibacterial activity with low MIC values .

- Anti-inflammatory Studies : Research focused on the interaction of thiazole derivatives with cyclooxygenases (COX). Compounds similar to this compound showed promising results in inhibiting COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory conditions .

Properties

IUPAC Name |

methyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBIEADFXKLTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.